

Synthesis of N-Cbz-Glycine Ethyl Ester: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: *N*-Cbz-glycine Ethyl Ester

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Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of **N-Cbz-glycine ethyl ester**, a crucial building block in peptide synthesis and various other applications within medicinal chemistry and drug development. The procedure is based on the Schotten-Baumann reaction, a reliable method for the N-acylation of amino acid esters. This document outlines the required materials, detailed experimental procedure, purification methods, and characterization of the final product, including spectroscopic data. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided to aid in the seamless execution of the synthesis. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction

N-Cbz-glycine ethyl ester, also known as ethyl N-(benzyloxycarbonyl)glycinate, is a valuable derivative of the simplest amino acid, glycine. The benzyloxycarbonyl (Cbz or Z) group serves as a key protecting group for the amine functionality, preventing unwanted side reactions during peptide coupling and other synthetic transformations. Its stability under various conditions and its straightforward removal via catalytic hydrogenation make it an indispensable tool in the synthesis of complex peptides and other pharmaceutically relevant molecules. The ethyl ester moiety protects the carboxylic acid group, allowing for selective reactions at the N-terminus.

This protocol details the synthesis of **N-Cbz-glycine ethyl ester** from glycine ethyl ester hydrochloride and benzyl chloroformate under Schotten-Baumann conditions. This method involves the use of a biphasic system with an aqueous base to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion.

Materials and Methods

Reagents and Equipment

- Glycine ethyl ester hydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate (Na_2CO_3)
- Dichloromethane (CH_2Cl_2)
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Separatory funnel
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel)

- Nuclear Magnetic Resonance (NMR) spectrometer
- Melting point apparatus

Physicochemical Data of Key Compounds

Compound Name	Formula	MW (g/mol)	m.p. (°C)	b.p. (°C)	Density (g/mL)
Glycine ethyl ester hydrochloride	C ₄ H ₁₀ ClNO ₂	139.58	142-145	-	-
Benzyl chloroformate	C ₈ H ₇ ClO ₂	170.59	-	103 (20 mmHg)	1.195
Sodium Carbonate	Na ₂ CO ₃	105.99	851	-	2.54
N-Cbz-glycine ethyl ester	C ₁₂ H ₁₅ NO ₄	237.25	35-38	-	-

Experimental Protocol

The synthesis of **N-Cbz-glycine ethyl ester** is performed via a Schotten-Baumann reaction.

Reaction Scheme

Step-by-Step Procedure

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glycine ethyl ester hydrochloride (1.0 eq, e.g., 10.0 g, 71.6 mmol) and sodium carbonate (2.5 eq, e.g., 19.0 g, 179 mmol) in a mixture of dichloromethane (100 mL) and water (100 mL).
- **Cooling:** Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
- **Addition of Benzyl Chloroformate:** Add benzyl chloroformate (1.1 eq, e.g., 13.4 g, 11.2 mL, 78.8 mmol) dropwise to the cold, stirred solution over a period of 30-45 minutes. Ensure the temperature is maintained at 0-5 °C during the addition.

- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for 2-3 hours.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The product spot should be visible under UV light.

Work-up and Purification

- **Phase Separation:** Pour the reaction mixture into a separatory funnel. Separate the organic layer.
- **Extraction:** Extract the aqueous layer with dichloromethane (2 x 50 mL).
- **Washing:** Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL). The acid wash removes any unreacted amine, and the bicarbonate wash removes any remaining acidic impurities.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.
- **Purification:** The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel if necessary.

Results and Characterization

The expected yield of **N-Cbz-glycine ethyl ester** is typically in the range of 80-90%.

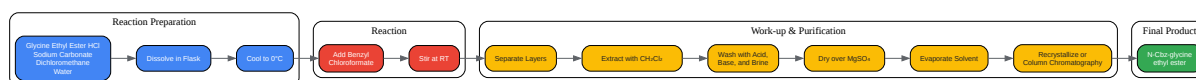
Physicochemical Properties

- **Appearance:** White to off-white solid.
- **Melting Point:** 35-38 °C.[\[1\]](#)

Spectroscopic Data

- ^1H NMR (CDCl_3 , 400 MHz) δ (ppm): 7.39-7.29 (m, 5H, Ar-H), 5.30 (s, 1H, NH), 5.14 (s, 2H, OCH_2Ph), 4.21 (q, $J = 7.1$ Hz, 2H, OCH_2CH_3), 3.97 (d, $J = 5.9$ Hz, 2H, NCH_2), 1.28 (t, $J = 7.1$ Hz, 3H, OCH_2CH_3).
- ^{13}C NMR (CDCl_3 , 100 MHz) δ (ppm): 170.1, 156.2, 136.3, 128.5, 128.2, 128.0, 67.2, 61.6, 43.8, 14.2.

Experimental Workflow Diagram



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Caption: Experimental workflow for the synthesis of **N-Cbz-glycine ethyl ester**.

Discussion

The Schotten-Baumann reaction is a highly effective method for the N-protection of amino acid esters. The use of a biphasic system with an inorganic base like sodium carbonate is advantageous as it efficiently neutralizes the generated HCl, driving the reaction forward and preventing the protonation and deactivation of the amino group. The dropwise addition of benzyl chloroformate at low temperatures is crucial to minimize its hydrolysis. The work-up procedure is designed to effectively remove unreacted starting materials and by-products, yielding a product of high purity. The provided spectroscopic data can be used to confirm the identity and purity of the synthesized **N-Cbz-glycine ethyl ester**.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of **N-Cbz-glycine ethyl ester**, a key intermediate in peptide synthesis and medicinal chemistry. The described procedure is robust and can be readily implemented in a standard organic chemistry

laboratory. The accompanying data and diagrams are intended to facilitate the successful execution of this synthesis by researchers and scientists.

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References

- 1. Benzyloxycarbonylglycine | C₁₀H₁₁NO₄ | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]
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